REACTION_CXSMILES
|
[S:1]([C:5]1[S:13][C:12]2[CH:11]=[CH:10][N:9]=[C:8](Cl)[C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2].Cl.[OH-:16].[Na+]>O>[S:1]([C:5]1[S:13][C:12]2[CH:11]=[CH:10][NH:9][C:8](=[O:16])[C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2] |f:2.3|
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(=NC=CC2S1)Cl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hot dimethyl sulfoxide by dilution with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(NC=CC2S1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |